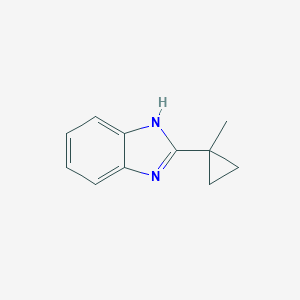

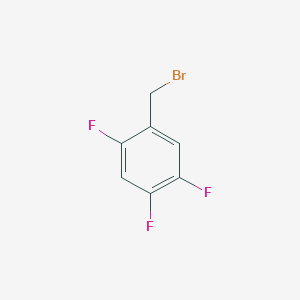

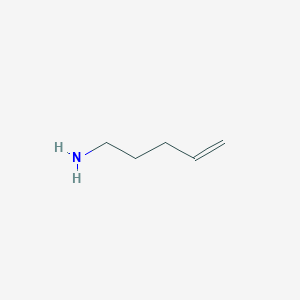

![molecular formula C24H30O4Si B131555 (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 84786-80-1](/img/structure/B131555.png)

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

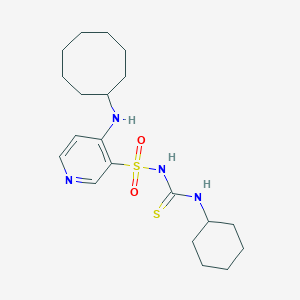

The compound (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is a chiral molecule that is of interest due to its potential use in pharmaceutical synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. For instance, (R)-(-)-Carvone was used as a starting material to synthesize an enantiomerically pure cyclopentafuranone derivative through a series of reactions including cyclization, periodate cleavage, reduction, and Baeyer-Villiger oxidation . This process highlights the potential for creating complex chiral molecules from simpler starting materials using a sequence of well-established chemical reactions.

Molecular Structure Analysis

The molecular structure of cyclopentafuranone derivatives is characterized by a bicyclic system containing a furanone ring. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity and their utility in drug synthesis. The synthesis methods described ensure that the stereochemistry is controlled and preserved throughout the process, resulting in enantiomerically pure products .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentafuranone derivatives are carefully chosen to maintain the integrity of the chiral centers. For example, the use of lithium tri(tert-butyloxy)hydridoaluminate for the reduction step is a regio- and stereoselective choice that preserves the desired stereochemistry . Additionally, the Baeyer-Villiger oxidation transforms ketones into esters or lactones, which is a key step in forming the lactone ring present in these molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. Cyclopentafuranone derivatives are likely to have moderate polarity due to the presence of the lactone ring and hydroxyl groups, which would affect their solubility and reactivity. The chiral centers in these molecules also mean that they will have optical activity, which is an important consideration in pharmaceutical applications .

Scientific Research Applications

Synthesis and Chiral Resolution

The compound has been instrumental in the field of synthetic organic chemistry. It serves as a crucial chiral block in the synthesis of cyclopentanoids, employing a SE2' mechanism leading to anti-addition products, demonstrating its utility in precise synthetic transformations (Gimazetdinov et al., 2016). Additionally, it has played a role in the synthesis of complex molecules such as 15-deoxy-Δ12,14-prostaglandin J2, highlighting its versatility in synthesizing biologically significant compounds (Gimazetdinov et al., 2019).

Stereochemical Determination

The compound's derivatives have been used in determining the absolute configuration of other molecules, leveraging its structural complexity. For instance, its reaction with various 2-alkanols in the presence of a catalytic amount of pyridinium 4-tolunesulfonate in dichloromethane has provided a method for efficient chiral resolution and determination of absolute configuration, which is crucial in the synthesis of enantiomerically pure compounds (Nemoto et al., 2004).

Diverse Synthetic Applications

The cyclopenta[b]furan derivative is a versatile intermediate in organic synthesis. It has been employed in the synthesis of various side-chain-substituted hydrocyclopenta[1,2-b]furans, serving as a divergent intermediate in the synthesis of originally designed chiral resolving agents. This exemplifies its role in creating novel compounds with potential applications in different fields, including medicinal chemistry (Zhong et al., 2005).

Catalytic Transformations

The compound and its derivatives have found applications in catalytic transformations, pivotal in organic synthesis. For instance, the use of the compound in the synthesis of enantioenriched products via iridium-catalyzed transfer hydrogenation signifies its potential in asymmetric synthesis, an area of great importance for the production of chiral drugs (Bechem et al., 2010).

properties

IUPAC Name |

(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4Si/c1-24(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)27-16-20-19-14-23(26)28-22(19)15-21(20)25/h4-13,19-22,25H,14-16H2,1-3H3/t19-,20-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKQASGNSCLFLO-YSFYHYPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450678 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one | |

CAS RN |

84786-80-1 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.